2-butoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
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Overview
Description
2-butoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction forms the benzoxazine ring.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-butoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoxazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols .
Scientific Research Applications
2-butoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-butoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)benzamide
- N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]proline
Uniqueness
2-butoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-butoxy-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |
InChI |
InChI=1S/C20H22N2O4/c1-3-4-11-25-17-8-6-5-7-15(17)20(24)21-14-9-10-18-16(12-14)22-19(23)13(2)26-18/h5-10,12-13H,3-4,11H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
OXBFEAWDUIVZLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(C(=O)N3)C |
Origin of Product |
United States |
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